An In-depth Technical Guide to the Chemical Properties of 2-Chloro-1-phenylbutan-1-one
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-1-phenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Chloro-1-phenylbutan-1-one, an alpha-chloroketone of interest in organic synthesis and potential pharmaceutical applications.
Core Chemical Properties
2-Chloro-1-phenylbutan-1-one, also known as α-chlorobutyrophenone, is a halogenated ketone. Its fundamental chemical identifiers and properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-chloro-1-phenylbutan-1-one | [1] |
| CAS Number | 73908-29-9, 14313-57-6 | [1] |
| Molecular Formula | C₁₀H₁₁ClO | [1] |
| Molecular Weight | 182.64 g/mol | [1] |
| Canonical SMILES | CCC(C(=O)C1=CC=CC=C1)Cl | [1] |
| InChI Key | RWAKBGVDMQRDNA-UHFFFAOYSA-N | [1] |
Synthesis of 2-Chloro-1-phenylbutan-1-one
The primary method for the synthesis of 2-Chloro-1-phenylbutan-1-one is the α-chlorination of the corresponding ketone, 1-phenylbutan-1-one (butyrophenone). This reaction introduces a chlorine atom at the carbon atom adjacent to the carbonyl group. Common chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).
Experimental Protocol: α-Chlorination using Sulfuryl Chloride
This protocol is a general procedure for the α-chlorination of ketones and can be adapted for the synthesis of 2-Chloro-1-phenylbutan-1-one.
Materials:
-
1-phenylbutan-1-one (butyrophenone)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether, or methanol)
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Stirring apparatus
-
Reaction flask with a reflux condenser and a dropping funnel
-
Apparatus for quenching and work-up (separatory funnel, rotary evaporator)
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Purification apparatus (e.g., distillation or column chromatography)
Procedure:
-
In a well-ventilated fume hood, dissolve 1-phenylbutan-1-one in an appropriate anhydrous solvent in the reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of sulfuryl chloride dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained at or below room temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize the generated HCl and any unreacted sulfuryl chloride.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 2-Chloro-1-phenylbutan-1-one.
A similar procedure has been described for the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone, where sulfuryl chloride was added to a solution of 3-hydroxyacetophenone in a mixture of methanol and ethyl acetate/dichloromethane. The reaction was stirred for one hour at room temperature, and the product was obtained in high yield after removal of the solvent.[4]
Experimental Protocol: α-Chlorination using N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide offers a milder alternative for α-chlorination.
Materials:
-
1-phenylbutan-1-one (butyrophenone)
-
N-Chlorosuccinimide (NCS)
-
Acid or radical initiator (optional, e.g., p-toluenesulfonic acid, benzoyl peroxide)
-
Solvent (e.g., carbon tetrachloride, acetonitrile, or aqueous medium)
-
Standard reaction and work-up apparatus as described above.
Procedure:
-
Dissolve 1-phenylbutan-1-one in a suitable solvent in the reaction flask.
-
Add N-chlorosuccinimide (and a catalytic amount of acid or radical initiator, if required) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by appropriate methods such as distillation or chromatography.
A general procedure for the chlorination of aromatic compounds using NCS in an aqueous medium with the addition of HCl has been reported.[5]
Caption: General workflow for the synthesis of 2-Chloro-1-phenylbutan-1-one.
Reactivity of 2-Chloro-1-phenylbutan-1-one
As an α-chloroketone, 2-Chloro-1-phenylbutan-1-one exhibits characteristic reactivity due to the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bearing the chlorine atom.
-
Nucleophilic Substitution: The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups.
-
Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives.
-
Formation of Heterocycles: The bifunctional nature of α-haloketones makes them valuable precursors for the synthesis of various heterocyclic compounds, such as oxazoles, thiazoles, and imidazoles.
Caption: Key reactivity pathways of 2-Chloro-1-phenylbutan-1-one.
Spectroscopic Data
While specific spectra for 2-Chloro-1-phenylbutan-1-one are not widely published, the expected spectral characteristics can be inferred.
-
¹H NMR: The proton on the α-carbon (adjacent to both the carbonyl and the chlorine) would appear as a downfield multiplet. The adjacent methylene and terminal methyl protons of the butyl chain would show characteristic splitting patterns. The aromatic protons would appear in the aromatic region of the spectrum.
-
¹³C NMR: The carbonyl carbon would be significantly downfield. The α-carbon bonded to chlorine would also be downfield.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be prominent, typically in the range of 1680-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group.
Safety and Handling
-
General Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Hazards: α-Chloroketones are generally considered to be lachrymators and are irritating to the skin, eyes, and respiratory system. They can be harmful if swallowed or absorbed through the skin.[7]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[6]
This guide provides a foundational understanding of 2-Chloro-1-phenylbutan-1-one for research and development purposes. For any experimental work, it is imperative to consult detailed safety protocols and perform a thorough risk assessment.
References
- 1. 2-Chloro-1-phenylbutan-1-one | C10H11ClO | CID 52697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chembk.com [chembk.com]
- 4. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isca.in [isca.in]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]



